2-[(2,4-difluorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid
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Description
2-[(2,4-difluorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid is a useful research compound. Its molecular formula is C12H10F2N2O4S and its molecular weight is 316.28. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Ring Contraction and Synthesis : Research led by Fülöpová et al. (2015) introduced an efficient synthesis method for 4H-benzo[b][1,4]thiazine 1,1-dioxides through the ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides. This process is notable for its mild conditions and the formation of carbon-sulfur bonds, showcasing a pathway to pharmacologically relevant derivatives (Fülöpová et al., 2015).
Conformational Studies : Alkorta et al. (1996) discussed the conformational stability of 2-substituted 3,5-diamino-4-nitroso-2H-1,2,6-thiadiazine 1,1-dioxides, revealing insights into the hydrogen bond stabilizations between nitroso and amino groups. This study, utilizing NMR spectroscopy and molecular orbital calculations, highlights the structural intricacies of thiadiazine derivatives (Alkorta et al., 1996).
Solid State Characterization : Brouant et al. (1988) conducted an X-ray diffraction study on 5-amino-4,4-dibenzyl-3-one-2H-1,2,6-thiadiazine-1,1-dioxide, showing it forms a sheet-packed structure in the solid state. This research provides a foundational understanding of the compound's solid-state behavior, relevant for its potential applications (Brouant et al., 1988).
Properties
IUPAC Name |
2-[(2,4-difluorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O4S/c1-7-10(12(17)18)6-16(21(19,20)15-7)5-8-2-3-9(13)4-11(8)14/h2-4,6H,5H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZMHGRHWONIDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NS(=O)(=O)N(C=C1C(=O)O)CC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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